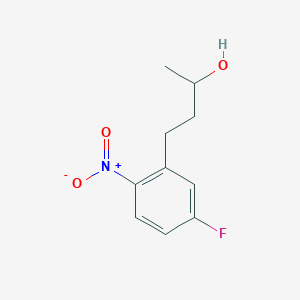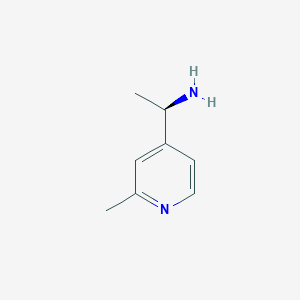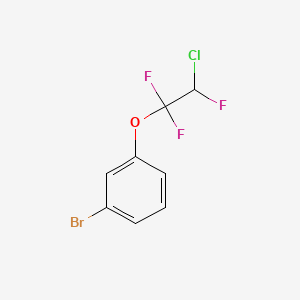![molecular formula C9H8F2OS B13607340 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-1,1-difluoroethane with 2-(methylsulfanyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-phenyl-2-(phenylsulfonyl)ethanone: Similar in structure but contains a phenylsulfonyl group instead of a methylsulfanyl group.
2,2-Difluoro-1-[4-(methylsulfanyl)phenyl]ethanone: Similar in structure but with the methylsulfanyl group at a different position on the phenyl ring.
Uniqueness
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is unique due to the specific positioning of the methylsulfanyl group and the presence of two fluorine atoms
Eigenschaften
Molekularformel |
C9H8F2OS |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
InChI-Schlüssel |
ZERMSNZHFOHPQK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


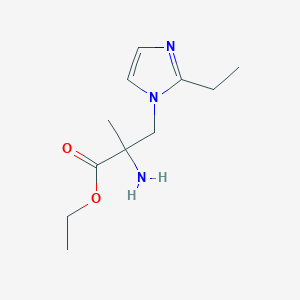




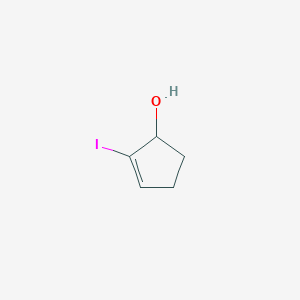
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
